ML334

Übersicht

Beschreibung

ML334, auch bekannt als LH601A, ist ein potenter Aktivator des nukleären Erythroid-2-verwandten Faktors 2 (NRF2). Er wirkt durch Hemmung der Interaktion zwischen Kelch-like ECH-assoziiertem Protein 1 (Keap1) und NRF2. Diese Hemmung führt zur Aktivierung von NRF2, das eine entscheidende Rolle bei zellulären Abwehrmechanismen gegen oxidativen Stress und Entzündungen spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

ML334 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Tetrahydroisochinolin-Derivats umfasst. Die wichtigsten Schritte sind:

Bildung des Isochinolinkern: Die Synthese beginnt mit der Bildung des Isochinolinkern durch eine Pictet-Spengler-Reaktion.

Modifikationen der funktionellen Gruppen:

Letzte Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des modifizierten Isochinolin-Derivats mit einem Cyclohexancarbonsäure-Derivat zur Bildung von this compound.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dies beinhaltet:

Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um Ausbeute und Reinheit zu maximieren.

Reinigungstechniken: Fortschrittliche Reinigungstechniken, einschließlich Chromatographie und Kristallisation, werden eingesetzt, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML334 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen biologischen Aktivitäten umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, jedes mit unterschiedlichen biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of ML334 can be categorized into several key areas:

Biochemical Research

- Study of Oxidative Stress : this compound is utilized to investigate the cellular mechanisms underlying oxidative stress responses. By activating Nrf2, researchers can explore how cells manage oxidative damage and the potential therapeutic benefits of enhancing this pathway .

- Protein-Protein Interaction Studies : As a specific inhibitor of the Keap1-Nrf2 interaction, this compound serves as a valuable tool for dissecting the molecular dynamics of this critical protein interaction .

Cellular Biology

- Gene Expression Analysis : this compound facilitates studies on gene expression changes associated with Nrf2 activation. This includes examining the upregulation of antioxidant response element (ARE)-controlled genes and understanding their roles in cellular defense mechanisms .

- Autophagy Research : Recent studies indicate that this compound influences autophagy-related proteins and pathways, suggesting its role in modulating autophagy in response to stressors such as radiation .

Medical Applications

- Therapeutic Potential : Given its ability to activate Nrf2, this compound is being explored for therapeutic applications in diseases characterized by oxidative stress, including neurodegenerative disorders and cardiovascular diseases. Its non-covalent nature may provide advantages over traditional covalent inhibitors by reducing potential side effects .

- Drug Development : In pharmaceutical research, this compound is employed in drug discovery efforts aimed at identifying new Nrf2 activators that could lead to innovative treatments for various conditions linked to oxidative stress and inflammation .

Case Study 1: Cancer Research

In a study on head and neck squamous cell carcinoma (HNSCC), this compound was shown to enhance radiosensitivity by modulating autophagy-related proteins. The treatment with this compound resulted in increased levels of LC3 puncta, indicating enhanced autophagic activity when combined with radiation therapy. This suggests that this compound may improve therapeutic outcomes by sensitizing cancer cells to radiation .

Case Study 2: Neurodegenerative Disorders

Research has demonstrated that this compound can mitigate oxidative stress-induced neuronal damage. In models of neurodegeneration, this compound treatment led to significant reductions in markers of oxidative damage and improved cell viability, highlighting its potential as a neuroprotective agent .

Wirkmechanismus

ML334 exerts its effects by directly inhibiting the interaction between Keap1 and NRF2. This inhibition leads to the stabilization and nuclear translocation of NRF2, where it binds to antioxidant response elements (ARE) in the DNA. This binding activates the transcription of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

ML334 ist unter den NRF2-Aktivatoren einzigartig aufgrund seiner nicht-kovalenten Hemmung der Keap1-NRF2-Interaktion. Ähnliche Verbindungen sind:

Dehydroeburicoic Acid: Ein dualer Inhibitor der Keap1-NRF2-Interaktion und der Glykogensynthasekinase 3 beta (GSK3β).

Brusatol: Ein weiterer NRF2-Aktivator, der jedoch über einen anderen Mechanismus wirkt, indem er den NRF2-Abbau fördert.

Oltipraz: Ein NRF2-Aktivator, der NRF2 durch kovalente Modifikation von Keap1 induziert

Der eindeutige Mechanismus der nicht-kovalenten Hemmung von this compound macht es zu einem wertvollen Werkzeug für die Untersuchung des Keap1-NRF2-Signalwegs und seiner potenziellen therapeutischen Anwendungen .

Biologische Aktivität

ML334, also known as LH601A, is a small-molecule compound recognized primarily for its role as an Nrf2 activator . This compound has garnered attention due to its ability to inhibit the interaction between Keap1 and Nrf2, a critical pathway in cellular defense mechanisms against oxidative stress and inflammation. The biological activity of this compound is characterized by its potent inhibition of the Keap1-Nrf2 protein-protein interaction, making it a valuable candidate for therapeutic applications in various diseases associated with oxidative stress.

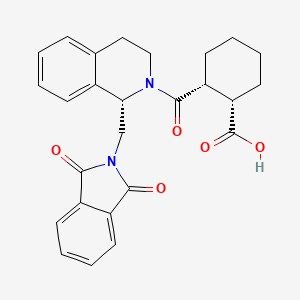

- Chemical Name : (1S,2R)-2-[[(1S)-1-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid

- Molecular Formula : C26H26N2O5

- Purity : ≥98%

This compound operates by binding to Keap1, thus preventing its interaction with Nrf2. This inhibition leads to the stabilization and nuclear translocation of Nrf2, which subsequently activates the transcription of various antioxidant response element (ARE)-regulated genes. The dissociation constant () for this interaction is approximately 1 μM, indicating a strong binding affinity .

Key Biological Activities

- Nrf2 Activation : Promotes Nrf2 nuclear translocation and enhances ARE activity.

- Antioxidant Response : Induces the expression of cytoprotective genes involved in oxidative stress response.

- Cell Permeability : this compound is cell-permeable, allowing it to exert effects within various cell types.

Structure-Activity Relationship (SAR)

Research has demonstrated that the biological activity of this compound is predominantly attributed to one specific stereoisomer, designated as (SRS)-5. This isomer shows at least 100 times greater potency compared to other stereoisomers. The structure-activity relationship studies indicate that:

- The presence of an acidic functional group on the cycloalkane ring enhances activity.

- Non-covalent binding mechanisms are involved, differentiating it from traditional electrophilic inhibitors .

Case Studies and Applications

Case studies have highlighted the potential therapeutic applications of this compound in various conditions characterized by oxidative stress:

Eigenschaften

IUPAC Name |

(1S,2R)-2-[(1S)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNENLABLFGGAFF-BHIFYINESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N2CCC3=CC=CC=C3[C@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.